3-Bromo-5-nitromandelic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-5-nitrophenyl)-2-hydroxyacetic acid is an organic compound characterized by the presence of a bromine atom, a nitro group, and a hydroxyacetic acid moiety attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-5-nitrophenyl)-2-hydroxyacetic acid typically involves the bromination and nitration of phenylacetic acid derivativesThe reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired substitution reactions occur efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nitration processes, utilizing automated reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity, making the process more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-5-nitrophenyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under basic conditions.
Major Products
Oxidation: Formation of 2-(3-bromo-5-nitrophenyl)acetic acid.
Reduction: Formation of 2-(3-bromo-5-aminophenyl)-2-hydroxyacetic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Bromo-5-nitrophenyl)-2-hydroxyacetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3-bromo-5-nitrophenyl)-2-hydroxyacetic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The bromine atom and hydroxy group can participate in further chemical modifications, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-nitrophenylboronic acid
- 3-Bromo-5-nitrobenzeneboronic acid
- 3-Bromo-5-aminophenylboronic acid
Uniqueness
2-(3-Bromo-5-nitrophenyl)-2-hydroxyacetic acid is unique due to the presence of both a hydroxyacetic acid moiety and a nitro group on the same aromatic ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .
Properties
Molecular Formula |
C8H6BrNO5 |
---|---|
Molecular Weight |
276.04 g/mol |
IUPAC Name |
2-(3-bromo-5-nitrophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6BrNO5/c9-5-1-4(7(11)8(12)13)2-6(3-5)10(14)15/h1-3,7,11H,(H,12,13) |
InChI Key |
UHIAJJSSICVXFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Br)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.